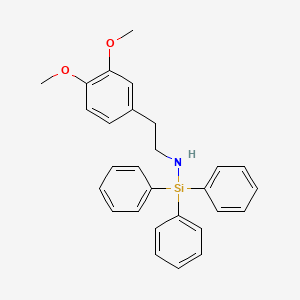
Silanamine, N-(2-(3,4-dimethoxyphenyl)ethyl)-1,1,1-triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silanamine, N-(2-(3,4-dimethoxyphenyl)ethyl)-1,1,1-triphenyl-: is a complex organic compound that belongs to the class of silanamines. This compound is characterized by the presence of a silane group bonded to a nitrogen atom, which is further connected to a 2-(3,4-dimethoxyphenyl)ethyl group and three phenyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, N-(2-(3,4-dimethoxyphenyl)ethyl)-1,1,1-triphenyl- typically involves the reaction of triphenylsilane with N-(2-(3,4-dimethoxyphenyl)ethyl)amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the silane-nitrogen bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is scaled up by using larger reactors and more efficient catalysts to ensure the consistency and quality of the product. The industrial production also includes purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Silanamine, N-(2-(3,4-dimethoxyphenyl)ethyl)-1,1,1-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Substitution reactions often require the presence of a catalyst and specific solvents to proceed efficiently.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanamines depending on the substituents introduced.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor in the synthesis of more complex silane-based molecules. It serves as a building block in organosilicon chemistry, enabling the development of new materials with unique properties.
Biology: In biological research, Silanamine, N-(2-(3,4-dimethoxyphenyl)ethyl)-1,1,1-triphenyl- is studied for its potential interactions with biological molecules. Its structure allows it to interact with proteins and enzymes, making it a candidate for drug development and biochemical studies.
Medicine: The compound’s potential medicinal applications are explored in the context of its interactions with biological targets. It may serve as a lead compound in the development of new therapeutic agents.
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as coatings and adhesives. Its unique chemical properties make it suitable for applications requiring high thermal and chemical stability.
Mécanisme D'action
The mechanism by which Silanamine, N-(2-(3,4-dimethoxyphenyl)ethyl)-1,1,1-triphenyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable complexes with these targets, modulating their activity. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic effects and its role in biochemical processes.
Comparaison Avec Des Composés Similaires
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but lacking the silane group.
Triphenylsilane: Another related compound that shares the triphenylsilane moiety but lacks the 2-(3,4-dimethoxyphenyl)ethyl group.
Uniqueness: Silanamine, N-(2-(3,4-dimethoxyphenyl)ethyl)-1,1,1-triphenyl- is unique due to the combination of the silane group with the 2-(3,4-dimethoxyphenyl)ethyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
80930-68-3 |
|---|---|
Formule moléculaire |
C28H29NO2Si |
Poids moléculaire |
439.6 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-N-triphenylsilylethanamine |
InChI |
InChI=1S/C28H29NO2Si/c1-30-27-19-18-23(22-28(27)31-2)20-21-29-32(24-12-6-3-7-13-24,25-14-8-4-9-15-25)26-16-10-5-11-17-26/h3-19,22,29H,20-21H2,1-2H3 |
Clé InChI |
UJTLTEMPFBSEFT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCN[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


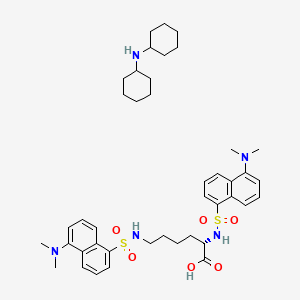


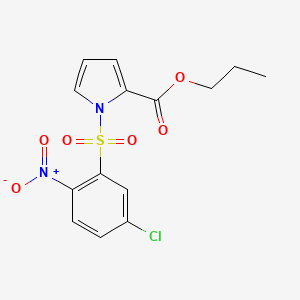
![8-chloro-6-(2-chlorophenyl)-1-(4-methylpiperazin-1-yl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;oxalic acid](/img/structure/B12720766.png)


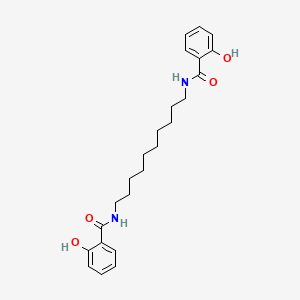

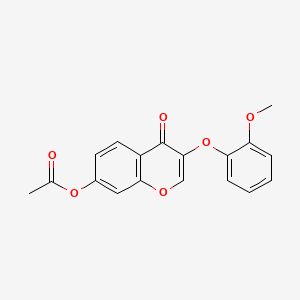
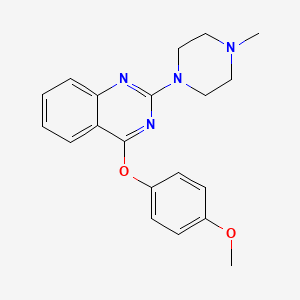

![N-(4,7,14,20,27,37-hexaoxo-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2(18),3(16),6(15),8(13),9,11,19(28),21,23,25,29,31,33,35,38,40,42-octadecaen-9-yl)benzamide](/img/structure/B12720810.png)

